Benzo[h]quinoline-7,8-dione
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Overview
Description
Benzo[h]quinoline-7,8-dione is a heterocyclic aromatic compound with a fused ring structure that includes both benzene and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[h]quinoline-7,8-dione can be synthesized through various methods, including cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process involves the use of transition metal catalysis or Brønsted acid catalysis to induce cyclization . Another method involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzo[h]quinoline-7,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur under appropriate conditions, often involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Benzo[h]quinoline-7,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[h]quinoline-7,8-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to its biological activities. For instance, its anticancer activity may involve the inhibition of DNA topoisomerase or other critical enzymes involved in cell proliferation .
Comparison with Similar Compounds
Benzo[c]acridine: Another heterocyclic compound with a similar fused ring structure.
Quinoline-2,4-dione: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness: Benzo[h]quinoline-7,8-dione is unique due to its specific arrangement of benzene and quinoline rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
113163-25-0 |
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Molecular Formula |
C13H7NO2 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
benzo[h]quinoline-7,8-dione |
InChI |
InChI=1S/C13H7NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7H |
InChI Key |
NJAIJEOBNSLCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=O)C=C3)N=C1 |
Origin of Product |
United States |
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